Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate is an organic compound with the molecular formula C11H9F3O4. It is a derivative of propionic acid and contains a trifluoromethoxy group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon (Pd/C) for hydrogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-Oxo-3-[3-(trifluoromethyl)phenyl]propanoate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Methyl 3-Oxo-3-[3-(difluoromethoxy)phenyl]propionate: Contains a difluoromethoxy group instead of a trifluoromethoxy group.
Methyl 3-Oxo-3-[3-(fluoromethoxy)phenyl]propionate: Contains a fluoromethoxy group instead of a trifluoromethoxy group.
Uniqueness
Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .
Biological Activity
Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate is an organic compound notable for its trifluoromethoxy group, which enhances its biological activity and chemical stability. This compound has garnered attention in medicinal chemistry and biochemical research due to its potential applications in drug development and as a biochemical probe.
- Molecular Formula : C11H9F3O3
- IUPAC Name : Methyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate
- CAS Number : 93618-66-7
The trifluoromethoxy group significantly influences the compound's lipophilicity, allowing it to interact effectively with hydrophobic biological targets, such as enzymes and receptors.
The mechanism of action for this compound involves:
- Interaction with Enzymes : The lipophilic nature of the trifluoromethoxy group facilitates binding to hydrophobic pockets in enzymes, potentially modulating their activity.
- Biochemical Probing : Due to its unique structure, the compound is being investigated as a biochemical probe for studying various biological processes.
Anticancer Potential
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the introduction of trifluoromethyl groups in related compounds has led to enhanced potency against cancer cell lines. In one study, a derivative with a trifluoromethyl group demonstrated a five-fold increase in activity compared to its non-fluorinated analogs .
Antibacterial Activity
The biological activity of this compound extends to antibacterial effects. Compounds featuring similar structural motifs have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds with trifluoromethyl groups have been linked to improved interactions with bacterial enzymes, enhancing their antibacterial efficacy .
Case Studies
- Anticancer Activity : A study on structurally similar compounds revealed that the addition of trifluoromethyl groups increased the intrinsic potency against breast cancer cell lines (MCF-7) by up to 30 times compared to non-fluorinated versions .
- Biochemical Probing : In experimental models, this compound was utilized as a probe to investigate metabolic pathways, demonstrating its utility in elucidating biochemical mechanisms within cellular systems.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Structure | Anticancer Activity | Antibacterial Activity |
---|---|---|---|
This compound | Structure | High (30x potency increase) | Moderate |
Methyl 3-Oxo-3-(4-(Trifluoromethyl)phenyl)propanoate | Similar structure | Moderate | Low |
Ethyl 3-Oxo-3-(4-(Trifluoromethyl)phenyl)propanoate | Similar structure | Moderate | Moderate |
Properties
Molecular Formula |
C11H9F3O4 |
---|---|
Molecular Weight |
262.18 g/mol |
IUPAC Name |
methyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate |
InChI |
InChI=1S/C11H9F3O4/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)18-11(12,13)14/h2-5H,6H2,1H3 |
InChI Key |
WKTOOBZRNWPUMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=CC=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.